Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 32043-95-1 . It has a molecular weight of 247.32 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiazole ring, which is a heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 39-43°C .Scientific Research Applications
Anticancer Potential
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate derivatives have been investigated for their anticancer properties. For instance, a study synthesized a series of thiazole compounds and tested their anticancer activity against breast cancer cells MCF7. These compounds showed significant antiproliferative activity, highlighting their potential as therapeutic agents in cancer treatment (Sonar et al., 2020).
Antibacterial Applications
Another important application is in the field of antibacterial agents. Compounds derived from this compound have been synthesized and tested for their antimicrobial activity. For example, a study synthesized 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates and evaluated their antibacterial properties, demonstrating their potential use in combating bacterial infections (Markovich et al., 2014).
Corrosion Inhibition
This compound has also been found useful in industrial applications, such as acting as a corrosion inhibitor. A study investigated the efficacy of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate derivatives in preventing corrosion of AA6061 alloy in hydrochloric acid media. The study showed that these compounds effectively inhibited corrosion, indicating their potential application in material protection and maintenance (Raviprabha & Bhat, 2019).
Safety and Hazards
The safety information for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor properties .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been associated with various biologically vital properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPLITQTMHJFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372512 | |
Record name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53715-64-3 | |
Record name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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